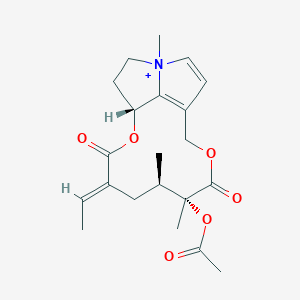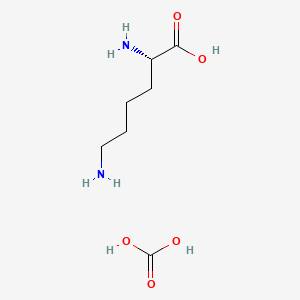
L-Lysine carbonate
Descripción general
Descripción
L-Lysine carbonate is a compound with the molecular formula C7H16N2O5 . It has an average mass of 208.212 Da and a monoisotopic mass of 208.105927 Da . It is a compound of L-Lysine with carbonic acid .
Synthesis Analysis
L-Lysine can be synthesized from agricultural by-products such as palm kernel cake, soybean cake, groundnut cake, and rice bran using solid-state fermentation with Corynebacterium glutamicum . The process involves the conversion of raw materials to the product, which is carried out in three sections: preparation of the culture medium, fermentation, and downstream processing .
Molecular Structure Analysis
The molecular structure of L-Lysine carbonate consists of 7 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . It has 1 defined stereocentre .
Chemical Reactions Analysis
L-Lysine is widely used as a nutrition supplement and a chemical intermediate . It has potential as a feedstock to produce other high-value chemicals for active pharmaceutical ingredients, drugs, or materials . Some chemicals like L-pipecolic acid, cadaverine, and 5-aminovalerate have already been obtained at a lab scale .
Physical And Chemical Properties Analysis
L-Lysine carbonate has a molecular formula of C7H16N2O5 . It has an average mass of 208.212 Da and a monoisotopic mass of 208.105927 Da .
Aplicaciones Científicas De Investigación
Medicine and Pharmaceutical Industry Applications :
- L-Lysine is essential in human and animal diets and is utilized in human medicine, cosmetics, and the pharmaceutical industry. The production of L-Lysine can be optimized through parameters like agitation rates, pH, and the addition of calcium carbonate, enhancing its yield from agricultural products (Okpalla & Ekwealor, 2022).
- L-Lysine is also used in animal feed, and intensive research focuses on increasing its productivity through strain development and fermentation technologies. Corynebacterium glutamicum and Escherichia coli are primary strains for industrial L-Lysine production (Félix et al., 2019).
Food Industry Applications :
- ε-Poly-l-lysine (ε-PL), a derivative of L-Lysine, demonstrates antimicrobial activity and is stable under various conditions, making it valuable as a food additive. It is produced industrially in Japan using Streptomyces albulus (Yoshida & Nagasawa, 2003).
- Poly-e-lysine (e-PL), another derivative, is used in the food industry as preservatives, emulsifying agents, and dietary supplements due to its biodegradable, edible, and non-toxic nature (Shih et al., 2006).
Biotechnology and Industrial Applications :
- L-Lysine's interaction with carbonate ions, as seen in studies of poly(L‐lysine HBr) with carbonate ion in aqueous solution, suggests potential applications in molecular and structural biology (Kakiuchi & Akutsu, 1983).
- The formation of calcium carbonate (CaCO3) particles in the presence of L-Lysine complexes highlights its role in controlling morphologies and polymorphs in material science (Zhang et al., 2010).
Applications in Molecular Detection and Biomedical Fields :
- Poly-L-lysine coated surfaces show promise for ultrasensitive nucleic acid detection, indicating potential applications in clinical and biomedical fields (Kuralay et al., 2018).
- L-Lysine and its derivatives interact with various biomolecules, affecting solubility and aggregation, which is significant in the food chemistry and meat industry (Li et al., 2018).
Direcciones Futuras
The L-Lysine industry is expanding, with great efforts being made to decrease the cost of L-Lysine to make it more competitive in the markets . L-Lysine also shows potential as a feedstock to produce other high-value chemicals for active pharmaceutical ingredients, drugs, or materials . This demonstrates an active and expansive L-Lysine industry, and these green biomanufacturing strategies could also be applied to enhance the competitiveness of other amino acid industries .
Propiedades
IUPAC Name |
carbonic acid;(2S)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.CH2O3/c7-4-2-1-3-5(8)6(9)10;2-1(3)4/h5H,1-4,7-8H2,(H,9,10);(H2,2,3,4)/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHFNTLZOZPXFE-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Lysine carbonate | |
CAS RN |
28231-58-5 | |
| Record name | Lysine carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28231-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028231585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-lysine carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSINE CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPG0PZ2GXY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




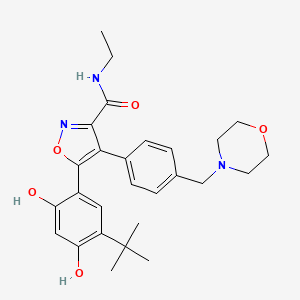
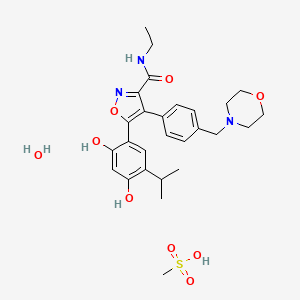
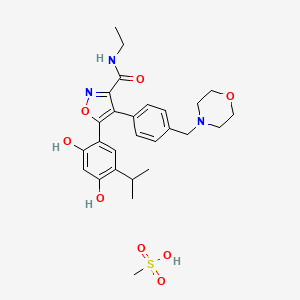
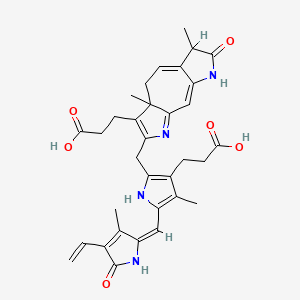
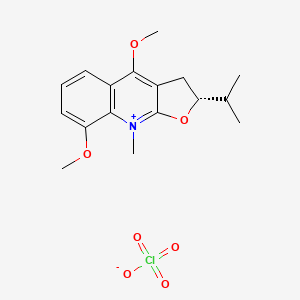
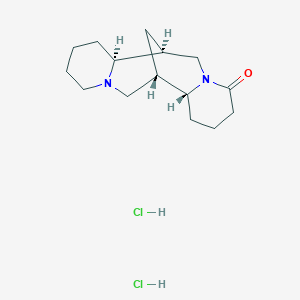

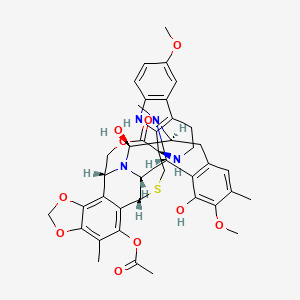

![4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one](/img/structure/B608702.png)
